2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Description
Naphthyridines are a class of nitrogen-containing heterocyclic compounds . They have been well explored by the scientific community, with decades of investigation leading to the development of numerous versatile pathways for their synthesis and finding out their biological importance . Many alkaloids exhibit naphthyridine as the core component responsible for their activity .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in several studies . These heterocycles present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied in the last 18 years . These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Future Directions
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on developing more ecofriendly, safe, and atom economical approaches for the synthesis of naphthyridines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves the reaction of 2-bromo-6-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine with cyanogen bromide followed by hydrolysis of the resulting nitrile.", "Starting Materials": [ "2-bromo-6-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine", "cyanogen bromide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "To a solution of 2-bromo-6-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine in ethanol, add cyanogen bromide and heat the mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with ethanol and dry it under vacuum.", "To the solid, add a solution of sodium hydroxide in water and heat the mixture at reflux for several hours.", "Cool the reaction mixture and acidify it with hydrochloric acid.", "Filter the precipitated solid, wash it with water and dry it under vacuum.", "Recrystallize the solid from ethanol to obtain 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile." ] } | |
CAS RN |
1824129-34-1 |
Product Name |
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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